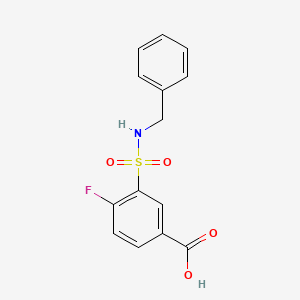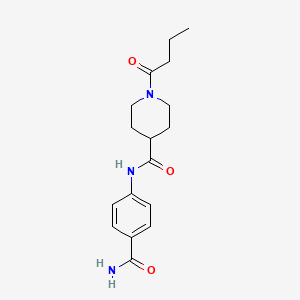![molecular formula C20H20FN3O B6056582 N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline](/img/structure/B6056582.png)
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxolane ring, and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Imidazole Moiety: The imidazole ring is attached through a condensation reaction with an appropriate amine precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline can be compared with other similar compounds, such as:
HC-030031: A known TRPA1 antagonist with a similar fluorophenyl group.
Fluorinated Pyrazoles: Compounds with fluorine atoms that exhibit similar chemical reactivity and biological activity.
Imidazole Derivatives: Compounds containing the imidazole ring, which are widely studied for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties not found in other compounds.
属性
IUPAC Name |
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-3-1-2-16(12-17)20(8-11-25-14-20)13-23-18-4-6-19(7-5-18)24-10-9-22-15-24/h1-7,9-10,12,15,23H,8,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKGMVXGZUMMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC2=CC=C(C=C2)N3C=CN=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Azepan-1-yl)-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B6056504.png)
![2,2-dimethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B6056507.png)
![N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6056512.png)

![3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)propanamide](/img/structure/B6056539.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethanol](/img/structure/B6056549.png)
![2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}pyrazine](/img/structure/B6056556.png)
![2-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6056571.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-pyrazol-1-ylpropanamide](/img/structure/B6056584.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B6056590.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)

![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide](/img/structure/B6056607.png)
